molecular formula C14H20FNO2 B295129 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate

2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate

Cat. No.: B295129
M. Wt: 253.31 g/mol
InChI Key: VHODVJCYWUAQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is a chemical compound that belongs to the class of benzoates. It is a commonly used compound in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is based on its ability to bind to proteins and other biomolecules. It can interact with amino acid residues in proteins and form stable complexes that can be detected by fluorescence spectroscopy. This interaction can also lead to changes in the conformation and activity of proteins, which can be used to study their function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In general, it has been shown to be non-toxic and have minimal effects on cellular function. However, at high concentrations, it can interfere with protein function and lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is its high sensitivity and selectivity for protein binding. It can be used in a wide range of applications, including protein-protein interactions, drug discovery, and biomarker identification. However, it also has some limitations, such as its potential interference with protein function at high concentrations and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the use of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate in scientific research. One area of interest is the development of new fluorescent probes that can be used to study protein-ligand interactions in live cells. Another direction is the use of this compound in the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, there is a need for further research on the potential limitations and side effects of this compound in order to optimize its use in scientific research.
Conclusion:
In conclusion, this compound is a versatile and widely used compound in scientific research. Its unique properties and applications make it a valuable tool for the study of protein-ligand interactions, drug discovery, and biomarker identification. However, further research is needed to optimize its use and minimize potential limitations and side effects.

Synthesis Methods

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate involves the reaction between 3-fluorobenzoic acid and tert-butyl(methyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study the binding interactions between proteins and ligands. It can also be used as a labeling reagent in mass spectrometry to identify and quantify proteins and peptides. Additionally, it has been used in the development of new drugs and therapeutic agents.

Properties

Molecular Formula

C14H20FNO2

Molecular Weight

253.31 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 3-fluorobenzoate

InChI

InChI=1S/C14H20FNO2/c1-14(2,3)16(4)8-9-18-13(17)11-6-5-7-12(15)10-11/h5-7,10H,8-9H2,1-4H3

InChI Key

VHODVJCYWUAQEB-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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